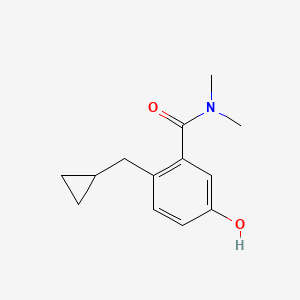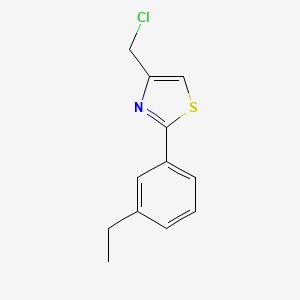
2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide is an organic compound characterized by a benzamide core with a cyclopropylmethyl group and a hydroxyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Attachment to the Benzene Ring: The cyclopropylmethyl group is then introduced to the benzene ring via a Friedel-Crafts alkylation reaction using a suitable catalyst like aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through electrophilic aromatic substitution using reagents like sulfuric acid and water.
Formation of the Benzamide: Finally, the benzamide is formed by reacting the hydroxylated benzene derivative with dimethylamine and a suitable activating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like phosphorus tribromide or thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethylbenzene: Lacks the hydroxyl and dimethylamino groups.
5-Hydroxybenzamide: Lacks the cyclopropylmethyl group.
N,N-Dimethylbenzamide: Lacks the hydroxyl and cyclopropylmethyl groups.
Uniqueness
2-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-14(2)13(16)12-8-11(15)6-5-10(12)7-9-3-4-9/h5-6,8-9,15H,3-4,7H2,1-2H3 |
Clave InChI |
RBIGVYJAMWKUIA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=CC(=C1)O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)
![6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B14852823.png)







